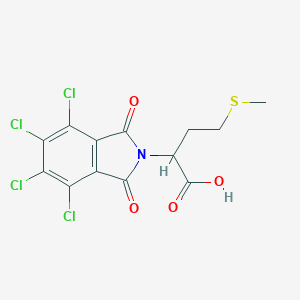
4-(Methylthio)-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Methylthio)-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid is a useful research compound. Its molecular formula is C13H9Cl4NO4S and its molecular weight is 417.1g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Fate and Sorption Characteristics
The studies have extensively explored the environmental fate and sorption behavior of phenoxy herbicides, which are structurally similar to the compound . These herbicides, including the likes of 2,4-D and its derivatives, exhibit significant sorption to soil components, organic matter, and minerals. This sorption behavior can be influenced by several soil parameters such as pH, organic carbon content, and the presence of iron oxides. The understanding of these interactions is crucial for environmental fate predictions and risk assessments of such compounds (Werner, Garratt, & Pigott, 2012).
Wastewater Treatment in the Pesticide Industry
Pesticides similar to the given compound are known to create high-strength wastewater with a variety of toxic pollutants. Effective treatment of such wastewater is crucial to prevent environmental contamination. Techniques combining biological processes and granular activated carbon have been found to be particularly effective, potentially creating high-quality effluents by removing 80-90% of pesticides from the wastewater. This highlights the significance of advanced treatment methods in mitigating the environmental impact of pesticide production (Goodwin, Carra, Campo, & Soares, 2018).
Chemical and Metabolic Comparisons with Methionine Sources
While the compound in focus is not directly mentioned, research on structurally related methionine sources provides insights into the metabolic pathways and bioefficacy of such compounds. Understanding the chemical structure differences, absorption, enzymatic conversion, and biological utilization is crucial for their application in animal feed and potentially in broader biochemical applications (Vázquez-Añón, Bertin, Mercier, Reznik, & Roberton, 2017).
Statistical Methods in Bioefficacy Comparison
properties
IUPAC Name |
4-methylsulfanyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl4NO4S/c1-23-3-2-4(13(21)22)18-11(19)5-6(12(18)20)8(15)10(17)9(16)7(5)14/h4H,2-3H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBLWBFMFMFTDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl4NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

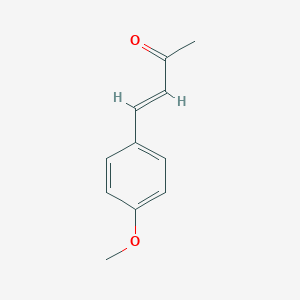
![ethyl 3,5-dihydro-1H-thieno[3,4-c]pyrrole-4-carboxylate 2,2-dioxide](/img/structure/B359013.png)
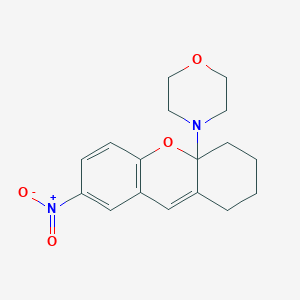
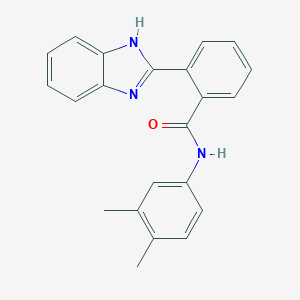

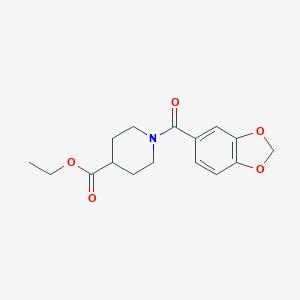
![(E)-ethyl 3-(((dimethylamino)methylene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B359054.png)
![1-[(4-Methoxy-3-methylphenyl)sulfonyl]azepane](/img/structure/B359058.png)

![1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(morpholin-4-yl)ethyl]guanidine](/img/structure/B359101.png)
![1-{[4-(2-Chlorophenyl)-5-methyl-3-isoxazolyl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B359102.png)
![2-(2-Fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B359105.png)
![N-isopentyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B359111.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B359112.png)